Ranatuerin 2C-RA1 peptide precursor is a member of the ranatuerin family of antimicrobial peptides derived from the skin secretions of certain frog species, particularly the Rana genus. These peptides exhibit broad-spectrum antimicrobial activity against various pathogens, making them of significant interest in biomedical research. The peptide is characterized by a unique structural motif known as the "rana box," which plays a crucial role in its biological function.
The Ranatuerin 2C-RA1 peptide precursor is primarily sourced from the skin secretions of frogs, particularly from the pickerel frog (Rana palustris). These secretions are rich in antimicrobial peptides, which serve as a defense mechanism against microbial infections. The identification and characterization of these peptides have been facilitated by advances in molecular biology techniques, including reverse transcription polymerase chain reaction and molecular cloning.
Ranatuerin 2C-RA1 belongs to the class of antimicrobial peptides, specifically within the broader category of host defense peptides. These peptides are typically small, cationic, and amphipathic, allowing them to interact effectively with microbial membranes. The ranatuerin family includes several isoforms, each exhibiting distinct antimicrobial properties and structural variations.
The synthesis of Ranatuerin 2C-RA1 involves several key steps:
The full-length sequence of the Ranatuerin 2C-RA1 precursor typically consists of approximately 71 amino acids, including a signal peptide that directs the peptide to its site of action. The processing site for converting the precursor into its mature form is characterized by specific cleavage sites recognized by convertases.
The molecular structure of Ranatuerin 2C-RA1 features an N-terminal α-helical domain and a conserved C-terminal "rana box." This structure is crucial for its interaction with microbial membranes. The presence of disulfide bonds contributes to its stability and functional integrity.
The molecular mass of the mature peptide is confirmed through mass spectrometry analyses, which also provide insights into post-translational modifications such as cysteine looping that enhance its biological activity.
Ranatuerin 2C-RA1 undergoes several chemical reactions that facilitate its antimicrobial activity:
The interaction between Ranatuerin 2C-RA1 and microbial membranes can be studied using techniques such as circular dichroism spectroscopy to assess conformational changes upon membrane binding.
The mechanism by which Ranatuerin 2C-RA1 exerts its antimicrobial effects involves:
Studies have shown that the efficiency of pore formation correlates with the α-helical content of the peptide, which can be influenced by environmental factors such as pH and ionic strength.
Ranatuerin 2C-RA1 is typically characterized by:
The chemical properties include:
Ranatuerin 2C-RA1 has several scientific uses:
Ranatuerin 2C-RA1 was identified through integrated transcriptomic and peptidomic analyses of skin secretions from the Chinese frog Odorrana andersonii. This species, endemic to Southeast Asia, inhabits tropical rainforests where microbial threats are pervasive. The peptide precursor was isolated using "shotgun" cloning of cDNA libraries combined with ultra-performance liquid chromatography tandem mass spectrometry (UPLC/MS/MS) [9]. Its primary structure was deduced from a biosynthetic precursor mRNA encoding a 20-residue mature peptide (Table 1).
Table 1: Structural Features of Ranatuerin 2C-RA1 and Related Peptides
Peptide Name | Amino Acid Sequence | Length (aa) | Net Charge | Source Species |
---|---|---|---|---|
Ranatuerin 2C-RA1 | VASVAAEMMQHVYCAASKKC | 20 | +3 | Odorrana andersonii |
Ranatuerin-2PLx | GIMDTVKNAAKNLAGQLLDKLKCSITAC | 28 | +5 | Rana palustris |
Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | 33 | +4 | Rana pipiens |
Nigrocin-2 (O. schmackeri) | Varied isoforms | 18-24 | +2 to +4 | Odorrana schmackeri |
The mature sequence (Val-Ala-Ser-Val-Ala-Ala-Glu-Met-Met-Gln-His-Val-Tyr-Cys-Ala-Ala-Ser-Lys-Lys-Cys) includes two conserved cysteine residues forming a disulfide bridge—a hallmark of the Ranatuerin-2 family that stabilizes its C-terminal "rana box" domain [1] [9]. This structure enables membrane disruption against Gram-positive and Gram-negative bacteria. Synthetic replicates demonstrated moderate antimicrobial activity (MIC 256 µM against MRSA), confirming its functional role in host defense [1] [3].
The Ranatuerin family has evolved under persistent selective pressure from amphibian pathogens like Batrachochytrium dendrobatidis (Bd) and ranaviruses. Ranatuerin 2C-RA1 exemplifies key evolutionary adaptations:
These evolutionary innovations position Ranatuerins as versatile defense molecules critical for amphibian survival in pathogen-rich environments.
Ranatuerin-2 isoforms are phylogenetically widespread among Ranidae frogs but exhibit lineage-specific diversification (Table 2). This distribution reflects both shared ancestry and adaptive radiation:
Table 2: Phylogenetic Distribution of Ranatuerin-2 Isoforms
Anuran Lineage | Representative Species | Identified Isoforms | Key Adaptations |
---|---|---|---|
Raninae (Eurasia) | Rana temporaria | Ranatuerin-1T | Short chain (24 aa); anti-staphylococcal |
Odorraninae (Asia) | Odorrana andersonii | Ranatuerin 2C-RA1 | C-terminal rana box; broad-spectrum |
Odorrana schmackeri | Nigrocin-2/Ranatuerin hybrids | Enhanced cationicity (+4 to +6) | |
Lithobates (N. America) | Rana catesbeiana | Ranatuerin-1, -2, -3RC, -Ca | Alternative splicing; tissue-specific |
Rana pipiens | Ranatuerin-2Pb | Anti-biofilm activity |
Molecular clock analyses suggest Ranatuerin-2 divergence coincided with the Cretaceous fragmentation of Laurasia, alluding to vicariance-driven speciation. However, habitat-specific pressures further sculpted isoform diversity: Aquatic Odorrana species exhibit elongated hydrophobic domains to counter waterborne bacteria, while terrestrial Rana variants prioritize antifungal activity [6] [9] [10]. This phylogeny highlights Ranatuerin-2’s role as a molecular fossil recording anuran adaptive history.
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